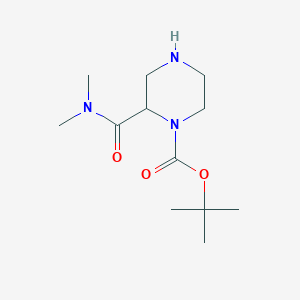

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICYAEUMHPGMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Overview:

- Starting Material: tert-Butyl piperazine-1-carboxylate

- Reagent: Dimethylcarbamoyl chloride

- Base: Triethylamine (TEA)

- Solvent: Dichloromethane (DCM)

- Reaction Conditions: Room temperature, inert atmosphere, typically 12 hours

Reaction Scheme:

tert-Butyl piperazine-1-carboxylate + Dimethylcarbamoyl chloride → Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Experimental Data:

| Parameter | Details |

|---|---|

| Yield | Approximately 97% (as per literature) |

| Reaction Time | 12 hours |

| Temperature | Ambient (~20°C) |

| Solvent | Dichloromethane |

| Reagents | Dimethylcarbamoyl chloride (1.5 equivalents), TEA (1.5 equivalents) |

Procedure:

- Dissolve tert-butyl piperazine-1-carboxylate in DCM.

- Add dimethylcarbamoyl chloride and triethylamine under stirring.

- Stir for 12 hours at room temperature.

- Quench with water, extract, wash, dry, and purify via column chromatography.

This method is supported by data from ChemicalBook, which reports a high yield and detailed reaction conditions.

Alternative Synthesis via One-Pot Click Chemistry

Recent advances have demonstrated the synthesis of related derivatives using click chemistry, particularly azide-alkyne cycloaddition reactions, which can be adapted for carbamoyl derivatives.

Method Highlights:

- Use of tert-butyl 4-propioloylpiperazine-1-carboxylate reacting with aryl/alkyl azides in the presence of copper(I) iodide (CuI) and DIPEA in DMF.

- Reaction performed at 0°C, yielding high purity products (>95%) with yields around 90–97%.

Advantages:

- One-pot procedure reduces purification steps.

- High efficiency and selectivity.

- Suitable for synthesizing various derivatives with different substituents.

Research Findings:

This method, as described in recent literature, demonstrates the versatility of click chemistry in synthesizing carbamate derivatives, including tert-butyl carbamoyl piperazine compounds, with excellent yields and purity.

Preparation of Precursors and Functionalized Intermediates

The synthesis often begins with the preparation of tert-butyl piperazine-1-carboxylate, which can be achieved via:

- Protection of piperazine with tert-butoxycarbonyl (Boc) groups.

- Subsequent functionalization with acyl chlorides or anhydrides to introduce carbamoyl groups.

Key Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boc protection | Boc2O | Basic aqueous solution | >95% | Standard protocols |

| Carbamoylation | Dimethylcarbamoyl chloride | DCM, TEA, room temp | 97% | ChemicalBook |

Summary of Reaction Conditions and Data

Research Findings and Optimization

Recent studies emphasize the importance of:

- Reaction atmosphere: Inert conditions (argon or nitrogen) prevent oxidation.

- Solvent choice: Dichloromethane and DMF are preferred for their solubility profiles.

- Reaction time and temperature: Typically room temperature for carbamoylation; lower temperatures for click chemistry to improve selectivity.

- Purification: Column chromatography remains standard, with high purity products achieved.

化学反应分析

Types of Reactions

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Buchwald-Hartwig Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate (K3PO4) in the presence of ligands such as 1,1’-bi-2-naphthol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Buchwald-Hartwig coupling with aryl halides results in the formation of arylamine derivatives .

科学研究应用

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

作用机制

The mechanism of action of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for conformational flexibility, enabling the compound to bind effectively to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Notes:

- Boc Group : Universally used for amine protection, enabling selective deprotection in multi-step syntheses .

Key Research Findings

- Stereoelectronic Effects : The dimethylcarbamoyl group in the target compound may reduce metabolic instability compared to ester-containing analogs .

- Synthetic Flexibility: Boc-protected piperazines enable rapid diversification; for example, tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a precursor for PET tracers targeting EGFR and ALK .

- Challenges : Bulky substituents (e.g., trifluoromethyl groups ) can complicate crystallization, necessitating advanced techniques like SHELX refinement .

生物活性

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, which is recognized for its diverse biological activities and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique structure that includes a piperazine ring, a tert-butyl group, and a dimethylcarbamoyl moiety. These functional groups contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 293.79 g/mol .

Target Interactions:

Piperazine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The specific interactions depend on the compound's structural features .

Biochemical Activity:

The compound can act as an inhibitor or activator of certain enzymes by binding to their active sites, thus altering their conformation and catalytic activity. This property is crucial in the development of enzyme inhibitors for therapeutic purposes .

Anticancer Potential

Recent studies have indicated that piperazine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 34 to >100 µM, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 7a | 34.31 | MDA-MB 231 |

| Compound 7b | 39.78 | U-87 MG |

| ABZ | 83.1 | MDA-MB 231 |

| ABZ | 40.59 | U-87 MG |

Antimicrobial Activity

Piperazine derivatives are also being explored for their antibacterial and antifungal properties. The structural characteristics of this compound suggest that it may inhibit microbial growth through mechanisms similar to those observed in other piperazine compounds .

Safety and Toxicological Profile

While this compound demonstrates significant biological activity, safety data indicate potential risks such as skin and eye irritation upon exposure. It may also be harmful if ingested or inhaled, necessitating careful handling in laboratory settings .

Research Applications

The compound serves as a valuable building block in organic synthesis for pharmaceuticals and agrochemicals. Its ability to modulate biological systems makes it a candidate for further research into enzyme inhibitors and receptor modulators .

Case Studies

Case Study: Anticancer Activity Assessment

In a study evaluating the anticancer properties of piperazine derivatives, this compound was tested against breast cancer cell lines. The results showed that the compound significantly inhibited cell proliferation compared to control groups, supporting its potential as an anticancer agent.

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders.

常见问题

Q. What are the standard synthetic routes for tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate?

The compound can be synthesized via a multi-step protocol. A common approach involves:

- Step 1 : Preparation of the piperazine core functionalized with a tert-butyl carboxylate group. For example, coupling tert-butyl piperazine-1-carboxylate derivatives with dimethylcarbamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–20°C) using a base like triethylamine to neutralize HCl byproducts .

- Step 2 : Purification via silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product. Yield optimization (70–85%) can be achieved by controlling stoichiometry and reaction time .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- NMR : H and C NMR to confirm the piperazine backbone, tert-butyl group (δ ~1.4 ppm for H), and dimethylcarbamoyl moiety (δ ~2.8–3.0 ppm for N–CH) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 298.2) and purity (>95%) .

- FT-IR : Peaks at ~1680–1720 cm confirm the carbonyl groups (ester and carbamate) .

Q. What storage conditions are critical for maintaining stability?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester and carbamate groups. Avoid prolonged exposure to light, as UV degradation of the piperazine ring has been observed in related compounds .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography and NMR data be resolved for structural confirmation?

- X-ray diffraction : Resolve crystal packing effects (e.g., hydrogen bonding in tert-butyl groups) that may distort bond angles compared to solution-state NMR .

- Dynamic NMR : Analyze temperature-dependent H NMR to detect conformational flexibility (e.g., chair-flipping of the piperazine ring) that might explain discrepancies .

- DFT calculations : Compare experimental and computed C chemical shifts to validate the proposed structure .

Q. What methodologies are used to study its enzyme inhibition mechanisms?

- Kinetic assays : Measure IC values against target enzymes (e.g., prolyl hydroxylases) using fluorogenic substrates. Pre-incubate the compound with the enzyme and monitor activity loss over time .

- Docking studies : Use software like AutoDock to predict binding modes, focusing on interactions between the dimethylcarbamoyl group and enzyme active sites .

- Site-directed mutagenesis : Validate predicted binding residues by mutating key amino acids and assessing inhibition changes .

Q. How can selectivity be achieved in detecting the compound in complex biological matrices?

- LC-MS/MS : Employ multiple reaction monitoring (MRM) with transitions specific to the molecular ion (e.g., m/z 298 → 201 for carbamate cleavage) .

- Isotopic labeling : Synthesize a deuterated analog (e.g., tert-butyl-d) as an internal standard to correct for matrix effects .

- Immunoaffinity columns : Develop monoclonal antibodies against the dimethylcarbamoyl group for selective extraction from plasma .

Data Analysis and Optimization

Q. How are competing side reactions minimized during synthesis?

- Reagent selection : Use non-nucleophilic bases (e.g., KCO) instead of amines to avoid carbamate decomposition .

- Temperature control : Maintain reactions below 25°C to suppress over-alkylation of the piperazine nitrogen .

- In situ monitoring : Track reaction progress via TLC or inline IR to terminate at optimal conversion (~85–90%) .

Q. What strategies validate crystallographic data quality for this compound?

- R-factor analysis : Ensure R < 0.05 and R < 0.05 after full-matrix refinement using SHELXL .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm packing stability .

- Twining tests : Use PLATON to detect pseudosymmetry, which is common in piperazine derivatives due to conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。